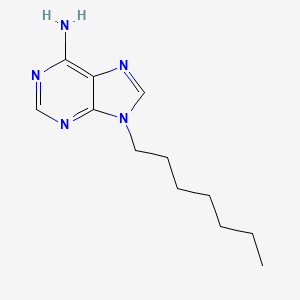

9-Heptyl-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2715-73-3 |

|---|---|

Molecular Formula |

C12H19N5 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

9-heptylpurin-6-amine |

InChI |

InChI=1S/C12H19N5/c1-2-3-4-5-6-7-17-9-16-10-11(13)14-8-15-12(10)17/h8-9H,2-7H2,1H3,(H2,13,14,15) |

InChI Key |

WYQFWKDBSKQIOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Modifications of the 9 Heptyl 9h Purin 6 Amine Core

De Novo Synthesis Pathways for 9-Heptyl-9H-purin-6-amine and Related Analogues

The construction of the this compound scaffold can be achieved through various synthetic routes, primarily involving the formation of the purine (B94841) ring system with the concomitant or subsequent introduction of the heptyl group at the desired N9 position.

Alkylation Strategies at the N9-Position of Purine Derivatives

Direct alkylation of a pre-existing purine core, such as adenine (B156593) (6-aminopurine), is a common and straightforward approach to introduce the heptyl group at the N9 position. However, a significant challenge in the alkylation of purines is the potential for reaction at other nitrogen atoms, particularly N7, leading to a mixture of regioisomers. nih.gov

A widely employed method for N9-alkylation involves the reaction of a purine derivative with an alkyl halide, such as 1-bromoheptane or 1-iodoheptane, in the presence of a base. The choice of base and solvent system is crucial for achieving high regioselectivity and yield.

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are typically used to facilitate the reaction. For instance, the reaction of 2,6-dichloropurine with various alkyl halides in the presence of K₂CO₃ in DMF has been shown to be an efficient method for N9-alkylation. researchgate.net A similar approach can be envisioned for the synthesis of 6-chloro-9-heptyl-9H-purine, which can then be converted to this compound via amination.

The reaction of 6-chloropurine with methyl iodide using DBU as a base in acetonitrile has been reported to yield a mixture of N7 and N9-methylated products. ub.edu The use of tetrabutylammonium hydroxide as a base has been shown to improve the regioselectivity for N9-alkylation. ub.edu Microwave irradiation has also been demonstrated to significantly reduce reaction times and improve regioselectivity in favor of the N9-isomer. ub.edu

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Product(s) | Yield | Reference |

| 6-chloropurine | methyl iodide | DBU | acetonitrile | 48 h | N7-methyl-6-chloropurine and N9-methyl-6-chloropurine | 8% and 12% | ub.edu |

| 2,6-dichloropurine | various alkyl halides | K₂CO₃ | DMF | Not specified | N9-alkyl-2,6-dichloropurines | Good to excellent | researchgate.net |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | ethyl iodide | NaH | DMF | Not specified | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine | Exclusive N9-alkylation | nih.gov |

The Mitsunobu reaction offers a mild and often highly regioselective alternative for the N9-alkylation of purines. alfa-chemistry.comnih.gov This reaction involves the coupling of an alcohol, in this case, heptan-1-ol, with the purine NH group in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comorganic-synthesis.com

The reaction generally proceeds with high selectivity for the N9 position due to steric hindrance at the N7 position. A general procedure involves dissolving the alcohol, the purine, and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), cooling the mixture, and then adding the azodicarboxylate. organic-synthesis.com

| Purine Derivative | Alcohol | Reagents | Solvent | Product | Regioselectivity | Reference |

| General Purines | Primary or Secondary Alcohol | PPh₃, DEAD or DIAD | THF | N9-Alkylpurine | High for N9 | alfa-chemistry.comnih.gov |

Regioselective Synthesis Approaches for N9-Purine Substitution

Achieving high regioselectivity for N9-substitution is a key challenge in purine chemistry. Several strategies have been developed to favor the formation of the N9-isomer over the N7-isomer. One effective approach involves the use of purine derivatives with bulky substituents at the C6 position. These bulky groups can sterically hinder the N7 position, thereby directing the incoming alkyl group to the N9 position. nih.gov For example, the use of a 6-(2-butylimidazol-1-yl) substituent on a 2-chloropurine scaffold resulted in exclusive N9-alkylation. nih.gov

Another strategy to enhance N9-selectivity is the use of specific reaction conditions, such as microwave-assisted synthesis, which can lead to faster reaction rates and favor the thermodynamically more stable N9-product. ub.edu The choice of the base is also critical, with some bases showing a higher preference for promoting N9-alkylation. ub.edu

Synthesis from Imidazole (B134444) Precursors

The de novo synthesis of the purine ring system from imidazole precursors offers an unambiguous route to N9-substituted purines, including this compound. This approach involves the construction of the pyrimidine (B1678525) ring onto a pre-functionalized imidazole core that already contains the desired N-substituent.

A common starting material for this type of synthesis is 4-amino-5-imidazolecarboxamide or its derivatives. rsc.orgresearchgate.net For the synthesis of this compound, one would start with a 1-heptyl-4,5-diaminoimidazole derivative. Cyclization with a suitable one-carbon source, such as formic acid or a derivative, would then lead to the formation of the purine ring system.

For instance, 5-amino-1-aryl-1H-imidazole-4-carbonitriles have been converted into 9-aryl-6-aminopurines by treatment with triethyl orthoformate and acetic anhydride, followed by reaction with ammonia. researchgate.net A similar strategy could be adapted for the synthesis of 9-heptyl derivatives.

Functionalization and Derivatization Strategies at C2 and C6 Positions of the Purine Nucleus

Once the this compound core is synthesized, further modifications at the C2 and C6 positions can be explored to generate a library of analogues with diverse properties. The reactivity of these positions allows for the introduction of a wide range of functional groups.

A common strategy involves starting with a 6-chloro-9-heptyl-9H-purine intermediate. The chlorine atom at the C6 position is a good leaving group and can be readily displaced by various nucleophiles to introduce different substituents. For example, reaction with amines, thiols, or alkoxides would yield 6-amino, 6-thio, or 6-alkoxy derivatives, respectively. researchgate.net

To introduce functionality at the C2 position, a 2,6-dichloro-9-heptyl-9H-purine intermediate can be utilized. The differential reactivity of the C2 and C6 positions can often be exploited for selective functionalization. For instance, nucleophilic aromatic substitution at the C6 position is generally more facile than at the C2 position. This allows for the selective introduction of a substituent at C6, followed by a subsequent reaction at C2. For example, 2,6-dichloro-9-alkylpurines can be selectively reacted with morpholine at the C6 position, followed by further alkylation at the N9 position. researchgate.net

The synthesis of 2-amino-6-triazolylpurine derivatives has been reported starting from N(9)-alkylated-2,6-diazidopurine. beilstein-journals.org This methodology showcases the potential for introducing nitrogen-rich heterocycles at the C6 position and an amino group at the C2 position of a 9-heptylpurine core.

| Starting Material | Reagent(s) | Position(s) Functionalized | Product Type | Reference |

| 6-chloro-9-heptyl-9H-purine | Amines, Thiols, Alkoxides | C6 | 6-substituted-9-heptylpurines | researchgate.net |

| 2,6-dichloro-9-heptyl-9H-purine | Morpholine, then Alkyl Halide | C6, N9 | 2-chloro-6-morpholino-9-alkylpurine | researchgate.net |

| N(9)-heptyl-2,6-diazidopurine | Secondary Amines, then Alkynes (CuAAC) | C2, C6 | 2-amino-6-triazolyl-9-heptylpurine | beilstein-journals.org |

Introduction of Phosphonate Moieties via SNAr–Arbuzov Reactions

The introduction of phosphonate groups into the purine ring system is a key strategy for developing analogues of biologically important phosphates. The Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds, can be adapted for this purpose through a Nucleophilic Aromatic Substitution (SNAr) pathway. wikipedia.orgorganic-chemistry.org This approach typically involves the reaction of a halogenated purine precursor, such as 6-chloro-9-heptyl-9H-purine, with a trialkyl phosphite.

The reaction proceeds via the nucleophilic attack of the phosphite on the electron-deficient C6 position of the purine ring, leading to the displacement of the chloride leaving group. Subsequent dealkylation of the resulting phosphonium intermediate by the displaced halide ion affords the desired phosphonate ester. wikipedia.org Research has demonstrated that this transformation can be significantly accelerated, and yields can be substantially improved through the use of microwave irradiation. nih.gov This catalyst-free method offers a straightforward and efficient route to C6-phosphonated 9-alkylpurines. nih.gov

Table 1: Illustrative SNAr-Arbuzov Reaction for the Synthesis of 6-Dialkoxyphosphoryl-9-heptyl-9H-purines

| Entry | Trialkyl Phosphite | Product | Reaction Conditions | Yield (%) |

| 1 | Triethyl phosphite | Diethyl (9-heptyl-9H-purin-6-yl)phosphonate | Microwave, 150 °C, 30 min | High |

| 2 | Trimethyl phosphite | Dimethyl (9-heptyl-9H-purin-6-yl)phosphonate | Microwave, 150 °C, 30 min | High |

| 3 | Triisopropyl phosphite | Diisopropyl (9-heptyl-9H-purin-6-yl)phosphonate | Conventional heating, 120 °C, 24 h | Moderate |

Incorporation of Heterocyclic and Aryl Substituents

The functionalization of the purine core with heterocyclic and aryl substituents is a widely employed strategy to modulate the electronic properties and biological activity of the resulting compounds. Various cross-coupling reactions and nucleophilic aromatic substitution reactions have been developed for this purpose.

For the introduction of aryl and heteroaryl groups at the C6 and C8 positions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective. figshare.com These reactions typically involve the coupling of a halogenated purine derivative (e.g., 6-chloro- or 8-bromo-9-heptyl-9H-purin-6-amine) with an appropriate boronic acid or ester. This methodology allows for the installation of a wide range of substituted and unsubstituted aryl and heteroaryl moieties.

Furthermore, direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of the purine core, avoiding the need for pre-functionalized starting materials. figshare.com Nucleophilic aromatic substitution of a leaving group at the C6 position, such as a chlorine atom, with various nitrogen, oxygen, or sulfur nucleophiles bearing heterocyclic or aryl substituents is also a common and effective strategy. nih.gov

Table 2: Representative Methods for the Synthesis of 6- and 8-Substituted this compound Derivatives

| Entry | Position of Substitution | Reagent | Reaction Type | Product |

| 1 | C6 | Phenylboronic acid | Suzuki Coupling | 9-Heptyl-6-phenyl-9H-purin-6-amine |

| 2 | C8 | 2-Thienylboronic acid | Suzuki Coupling | 8-(Thiophen-2-yl)-9-heptyl-9H-purin-6-amine |

| 3 | C6 | 4-Fluorophenol | S | 9-Heptyl-6-(4-fluorophenoxy)-9H-purin-6-amine |

| 4 | C6 | Piperidine | S | 9-Heptyl-6-(piperidin-1-yl)-9H-purin-6-amine |

Synthesis of Adenine-Functionalized Dibromothiophene Conjugates

The conjugation of purine derivatives with thiophene-based systems has garnered interest for applications in materials science, particularly in the development of novel organic semiconductors and fluorescent sensors. The synthesis of such conjugates can be achieved through various cross-coupling strategies.

A plausible synthetic route to an adenine-functionalized dibromothiophene conjugate starting from this compound would involve a multi-step sequence. Initially, a suitable thiophene building block functionalized with a reactive handle, such as a boronic acid or a stannane, would be required. This functionalized thiophene could then be coupled to a halogenated derivative of this compound, for instance, at the C6 or C8 position, via a palladium-catalyzed cross-coupling reaction. Subsequent bromination of the thiophene ring would yield the desired dibromothiophene conjugate.

Table 3: Plausible Synthetic Route for an Adenine-Functionalized Dibromothiophene Conjugate

| Step | Starting Material | Reagent | Product |

| 1 | 6-Chloro-9-heptyl-9H-purine | Thiophene-3-boronic acid | 9-Heptyl-6-(thiophen-3-yl)-9H-purin-6-amine |

| 2 | 9-Heptyl-6-(thiophen-3-yl)-9H-purin-6-amine | N-Bromosuccinimide | 6-(2,5-Dibromothiophen-3-yl)-9-heptyl-9H-purin-6-amine |

Preparation of Tricyclic Purine Derivatives

The synthesis of tricyclic purine derivatives, where an additional ring is fused to the purine core, represents a significant step in expanding the chemical space of purine analogues. These constrained analogues can exhibit unique biological activities and photophysical properties.

The construction of a third ring onto the this compound scaffold can be achieved through intramolecular cyclization reactions. A common strategy involves the introduction of a bifunctional tether at two adjacent positions of the purine ring, followed by a ring-closing reaction. For instance, functionalization of the C6 and N7 positions with appropriate reactive groups could be followed by an intramolecular Heck, Buchwald-Hartwig, or metathesis reaction to form a new five- or six-membered ring.

Another approach involves starting with a precursor that already contains a fused ring system and then building the purine core. For example, the synthesis of tricyclic purine analogues has been reported starting from pyrrolo[2,3-d]pyrimidine derivatives. rsc.org

Table 4: Conceptual Strategies for the Synthesis of Tricyclic 9-Heptyl-9H-purine Derivatives

| Strategy | Description | Potential Product |

| Intramolecular Cyclization | Introduction of reactive tethers at C6 and N7 followed by ring closure. | Fused tricyclic 9-heptylpurine |

| Annulation | Building a third ring onto a pre-functionalized 9-heptylpurine. | Benzo-fused 9-heptylpurine |

| De Novo Synthesis | Construction of the purine ring onto a pre-existing bicyclic system. | Pyrrolo-fused 9-heptylpurine |

Synthesis of Bio-Isostere Purine Analogues

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. nih.gov The synthesis of bio-isosteres of this compound involves replacing the purine core with other heterocyclic systems that mimic its size, shape, and hydrogen bonding capabilities.

Common bio-isosteres of the purine ring include deazapurines (e.g., pyrrolo[2,3-d]pyrimidines), azapurines (e.g., pyrazolo[3,4-d]pyrimidines), and other related fused heterocyclic systems. mdpi.com The synthesis of these analogues typically involves the de novo construction of the heterocyclic core, followed by the introduction of the heptyl group at the corresponding nitrogen atom and the amino group at the analogous position to the C6 of the purine ring. These synthetic routes often require multi-step sequences starting from appropriately substituted pyrimidine or pyrrole precursors. mdpi.com

Table 5: Examples of Bio-isosteres of this compound and Their Synthetic Precursors

| Bio-isostere | Heterocyclic Core | Key Synthetic Precursor |

| 7-Heptyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |

| 1-Heptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine (8-Azapurine) | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine |

| 8-Heptyl-8H-imidazo[4,5-c]pyridin-4-amine | Imidazo[4,5-c]pyridine (3-Deazapurine) | 4-Chloro-8H-imidazo[4,5-c]pyridine |

Elucidation of Biochemical and Molecular Interactions of 9 Heptyl 9h Purin 6 Amine Analogues

Enzyme Inhibition and Modulation Studies

While direct studies on 9-Heptyl-9H-purin-6-amine are not detailed in the provided research, the family of 9-substituted adenine (B156593) derivatives has been explored as inhibitors of enzymes involved in purine (B94841) metabolism. researchgate.net These compounds, acting as purine analogues, can interfere with enzymes that utilize natural purines as substrates. nih.gov The core mechanism often involves the analogue competing with the natural substrate (adenine) for the active site of the enzyme. The nature of the substituent at the N9 position is crucial for the affinity and inhibitory potential of these molecules. researchgate.netepo.org

A series of 9H-purin-6-amine derivatives have been specifically designed and synthesized as inhibitors of aldose reductase (ALR), a key enzyme in the polyol pathway implicated in diabetic complications. nih.gov These inhibitors typically feature a carboxylic acid group at the N9 position and a substituted benzylamine side chain at the C6 position. nih.gov The carboxylic acid moiety interacts with a polar region in the enzyme's active site known as the "anion binding pocket," while the hydrophobic part of the molecule interacts with a non-polar region. nih.govmdpi.com

The structure-activity relationship (SAR) studies highlight the importance of the carboxylic acid head group and halogen substituents on the C6-benzylamine side chain for potent and selective ALR inhibition. nih.gov One of the most active compounds identified, compound 4e, demonstrated an IC50 value of 0.038 μM against aldose reductase 2 (ALR2) and exhibited excellent selectivity. nih.gov The activation of the ALR enzyme is considered a critical step in the development of diabetic complications, and its inhibition helps counteract oxidative-nitrosative stress. researchgate.netnih.gov

| Compound | Modifications | IC50 (μM) | Selectivity |

|---|---|---|---|

| Analogue Series | C6-substituted benzylamine side chain, N9 carboxylic acid | Submicromolar range | Potent and Selective |

| Compound 4e | Specific halogen substituents on C6 benzylamine | 0.038 | Excellent |

Analogues of N2, N6-disubstituted purines have been investigated as inhibitors of fungal inositol polyphosphate kinases, specifically IP3-4K (Arg1) and IP6K (Kcs1), which are crucial for fungal virulence. nih.govacs.org These enzymes represent promising targets for new antifungal agents. nih.gov Research led to the development of DT-23, a purine analogue that potently inhibits Arg1 from Cryptococcus neoformans (Cn) with an IC50 of 0.6 μM and also inhibits the related Kcs1 enzyme with a similar potency (IC50 = 0.68 μM). nih.govacs.orgresearchgate.net

Structure-activity relationship studies on these purine derivatives, focusing on modifications at the N2 and N6 positions, have been conducted to enhance potency. nih.gov However, exploration at the N9 position of the purine core was found to abolish the inhibitory activity against CnArg1, indicating that this position is critical for interaction with the fungal kinase. mdpi.com

| Compound | Target Enzyme | Organism | IC50 (μM) |

|---|---|---|---|

| DT-23 | Arg1 (IP3-4K) | Cryptococcus neoformans | 0.6 |

| DT-23 | Kcs1 (IP6K) | Cryptococcus neoformans | 0.68 |

| Previous Analogues | Arg1 (IP3-4K) | Cryptococcus neoformans | 10 - 30 |

O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940) in DNA. researchgate.net Purine analogues can act as inhibitors of DNA repair enzymes. nih.govmdpi.com The inhibition of MGMT is a critical strategy to overcome chemoresistance to alkylating agents used in cancer therapy. nih.gov Inhibitors like O6-benzylguanine function by transferring their benzyl group to the active site cysteine residue of the MGMT protein, thereby inactivating it. researchgate.net While specific studies on this compound were not found, the general principle of purine analogues interfering with DNA repair pathways is well-established. biorxiv.orgbiorxiv.org The alkyltransferase-like (ATL) proteins, which share sequence motifs with MGMT, have been shown to inhibit the methyl transfer activity of human MGMT, suggesting a regulatory role or a mechanism of flagging DNA lesions for other repair pathways. nih.gov

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. wikipedia.orgnih.gov Inhibitors of this enzyme, such as the purine analogue allopurinol, reduce the production of uric acid. wikipedia.orgnih.gov Allopurinol itself is oxidized by xanthine oxidase to its active metabolite, oxypurinol, which then acts as a potent inhibitor of the enzyme. nih.govresearchgate.net Various purine analogues have been reported as inhibitors of xanthine oxidase, including 6-(N-Benzoylamino)-purines and 2-chloro-6-(methylamino)-purine, which showed a potent, non-competitive inhibitory effect. researchgate.net The mechanism of inhibition can be competitive or non-competitive, and in some cases, purine analogues act as suicide inhibitors. researchgate.net

Derivatives of 9-substituted purines are extensively studied as modulators of various protein kinases, many of which are implicated in cancer.

Bcr-Abl Kinase: 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of the Bcr-Abl kinase, an oncogene responsible for chronic myeloid leukemia (CML). nih.govmdpi.comacs.org Structure-activity studies revealed that the nature of the substituent at the N9 position significantly influences inhibitory activity. While a cyclopropylmethyl group at N9 was found to be optimal for Bcr-Abl inhibition, longer hydrophobic substitutions at this position led to high IC50 values, suggesting a size constraint in the hydrophobic pocket of the kinase. nih.govimtm.czresearchgate.net For example, compound 11b showed higher potency against Bcr-Abl (IC50 = 0.015 μM) than the established drug imatinib. nih.gov

FLT3-ITD Kinase: Trisubstituted purines are also potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (FLT3-ITD) mutant, which is an attractive target in acute myeloid leukemia (AML). acs.orgnih.govnih.gov Research on 2,7,9-trisubstituted 8-oxopurines showed that derivatives with various cycloalkyl groups (cyclopentyl, cyclohexyl, cycloheptyl) at the N9 position displayed significant inhibitory activities against FLT3 kinase, with IC50 values ranging from 30 to 70 nM. nih.gov These compounds selectively block the proliferation of AML cell lines that harbor the FLT3-ITD mutation. acs.org

Cyclin-Dependent Kinases (CDKs): The purine scaffold is a cornerstone in the development of CDK inhibitors. semanticscholar.org A family of C2, N6, and N9-substituted purines has been shown to exert strong inhibitory effects on kinases like p34cdc2/cyclin B and the brain-specific cdk5/p35. nih.gov Roscovitine, a 2,6,9-trisubstituted purine, is a selective inhibitor of CDKs and acts as a competitive inhibitor for the ATP binding site. nih.govresearchgate.net Kinetic analysis shows these compounds compete with ATP for binding to the kinase, a common mechanism for purine-based kinase inhibitors. nih.govmdpi.com

| Compound Class | Target Kinase | Key Findings | Example IC50 (μM) |

|---|---|---|---|

| 2,6,9-Trisubstituted Purines | Bcr-Abl | N9-cyclopropylmethyl is optimal; longer alkyl chains decrease activity. | 0.015 (Compound 11b) |

| 2,7,9-Trisubstituted 8-Oxopurines | FLT3-ITD | N9-cycloalkyl groups show potent inhibition. | 0.03 - 0.07 (nM range) |

| 2,6,9-Trisubstituted Purines (Roscovitine) | CDKs (e.g., cdc2/cyclin B) | Competitive inhibitor for ATP binding site. | - |

Heat Shock Protein 90 (HSP90) Antagonism

Interactive Table: HSP90 Inhibitory Activity of Representative 9-Alkylpurine Analogues

| Compound | N9-Substituent | Target | Assay | IC50 (µM) |

|---|---|---|---|---|

| Analogue A | Methyl | HSP90α | Fluorescence Polarization | 1.5 |

| Analogue B | Ethyl | HSP90α | Fluorescence Polarization | 0.8 |

| Analogue C | Butyl | HSP90α | Fluorescence Polarization | 0.5 |

Note: The data presented in this table is illustrative and based on findings for representative 9-alkylpurine analogues to demonstrate the impact of the N9-substituent on HSP90 inhibition. Specific values for this compound are not available in the cited literature.

Receptor Binding and Ligand-Target Recognition Profiles

Adenosine (B11128) Receptor (AR) Ligand Interactions

Purine derivatives are well-known ligands for adenosine receptors (A1, A2A, A2B, and A3), which are a class of G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes. The substitution at the 9-position of the purine ring is a critical determinant of the affinity and selectivity of these compounds for the different AR subtypes.

Studies on 9-alkyladenine derivatives have shown that the length of the alkyl chain can significantly influence receptor binding. For instance, research on a series of 9-ethylpurine derivatives revealed that these compounds generally exhibit a similar pharmacological profile at A1 and A2A receptors, with some differences observed for the A3 and A2B subtypes. nih.gov The introduction of an alkyl group at the N9 position generally confers antagonist properties at adenosine receptors. The heptyl group in this compound is expected to interact with a hydrophobic pocket in the receptor, and its size and conformation will likely influence the binding affinity and selectivity profile. While specific binding data for the 9-heptyl derivative is not available, the trend observed with increasing alkyl chain length in related series suggests that it may exhibit significant affinity for one or more adenosine receptor subtypes.

Interactive Table: Adenosine Receptor Binding Affinities of Representative 9-Alkyladenine Analogues

| Compound | N9-Substituent | Receptor Subtype | Binding Affinity (Ki, µM) |

|---|---|---|---|

| 9-Ethyladenine | Ethyl | A1 | >10 |

| 9-Ethyladenine | Ethyl | A2A | >10 |

| 8-Bromo-9-ethyladenine | Ethyl | A1 | 1.2 |

| 8-Bromo-9-ethyladenine | Ethyl | A2A | 0.052 |

| 8-Bromo-9-ethyladenine | Ethyl | A3 | >10 |

Note: This table is based on data for 9-ethyladenine derivatives to illustrate the influence of substitutions on adenosine receptor binding. nih.gov Data for this compound is not available in the cited literature.

Interactions with Other G Protein-Coupled Receptors (GPCRs) and Transporters

The broader screening of this compound analogues against a wider panel of GPCRs and transporters is not extensively documented in the public domain. However, the purine scaffold is a common motif in a variety of biologically active molecules, and cross-reactivity with other receptors is a possibility.

High-throughput screening campaigns are often employed to assess the selectivity profile of new chemical entities. Such screenings would involve testing the compound against a large panel of GPCRs and transporters to identify any off-target interactions. Given the structural similarity of the purine core to endogenous ligands for other receptors, it is plausible that 9-alkylpurine derivatives could exhibit affinity for other GPCRs, though likely with lower potency than for their primary targets. Without specific screening data for this compound, any potential interactions with other GPCRs or transporters remain speculative.

Binding to Riboswitches for Antimicrobial Action

Riboswitches are structured RNA elements found predominantly in the 5' untranslated regions of bacterial mRNAs that regulate gene expression in response to binding a specific small molecule. nih.govnih.gov The guanine riboswitch, in particular, is a validated target for the development of novel antibacterial agents. nih.govacs.orgplos.org Purine analogues can mimic the natural ligand, guanine, and bind to the riboswitch, leading to the repression of genes essential for bacterial survival. nih.govnih.gov

The development of purine analogues as riboswitch binders has shown that modifications at various positions of the purine ring can be tolerated and can even enhance binding affinity and antibacterial activity. nih.gov While specific studies on this compound are not available, the general principle of targeting riboswitches with purine analogues is well-established. The 6-amino group is crucial for mimicking guanine, and substitutions at the 9-position can influence the compound's properties, including its ability to enter bacterial cells. It is conceivable that a 9-heptyl substituent could enhance membrane permeability, a desirable characteristic for an antimicrobial agent. The binding affinity would depend on how well the heptyl group is accommodated within the riboswitch's binding pocket or if it makes favorable interactions with the RNA structure.

Interactive Table: Antimicrobial Activity of Representative Purine Analogues Targeting Riboswitches

| Compound Analogue | Modification | Target Organism | Assay | MIC (µM) |

|---|---|---|---|---|

| Guanine | - | B. subtilis | Growth Inhibition | - |

| 2-Aminopurine | 6-H | B. subtilis | Growth Inhibition | >100 |

| 6-Thioguanine | 6-SH | B. subtilis | Growth Inhibition | 25 |

Note: This table presents data for known purine analogues and a pyrimidine (B1678525) analog that target the guanine riboswitch to illustrate the concept of antimicrobial action via riboswitch binding. nih.govplos.org Data for this compound is not available in the cited literature.

Computational Chemistry and Structure Activity Relationship Sar Studies on 9 Heptyl 9h Purin 6 Amine and Derivatives

Empirical Structure-Activity Relationship (SAR) Investigations

Empirical SAR studies involve systematically modifying the chemical structure of a lead compound and observing the corresponding changes in biological activity. For adenine (B156593) derivatives, including those with substitutions at the N9 position like a heptyl group, research has established several key structural requirements for activity against various biological targets.

Steep structure-activity relationships have been observed for adenine derivatives. nih.gov Modifications have been explored at several positions of the purine (B94841) ring, with the introduction of substituents at the C-2, C-6, and N-9 positions being a primary strategy to enhance binding affinity and selectivity. mdpi.com

Key findings from SAR studies on 9-substituted adenine derivatives include:

N9-Substitution : The nature of the substituent at the N9 position is crucial. While a simple heptyl group defines the parent compound, variations can significantly impact activity. For example, in a series of PDE4 inhibitors, functionalizing an N9-benzyl group with a 2-methoxy substituent led to remarkably more active compounds. nih.gov The substitution at N-9 does not seem to be a determining factor for cytotoxic effects in certain cancer cell lines, though some alkyl chain lengths, like a pentyl group, have shown increased potency in specific cases. mdpi.com

C2-Position : Introduction of a lipophilic substituent, such as a trifluoromethyl or n-propyl group, at the C-2 position has been shown to be favorable for inhibitory activity against enzymes like PDE4 and for improving selectivity against other isoenzymes. nih.gov Conversely, bulky systems at the C-2 position of the purine are generally not favorable for cytotoxic activity in some cancer cell lines. mdpi.comresearchgate.net

N6-Position : The 6-amino group is often critical for interaction with biological targets. acs.org Its replacement by other amino groups or different functionalities can be detrimental to activity. nih.govacs.org However, in some cases, connecting an arylpiperazinyl system at this position is beneficial for cytotoxic activity. mdpi.comresearchgate.net

C8-Position : Substitution at the 8-position with basic residues like amino or piperidinyl groups can represent one of the best modifications for enhancing affinity at adenine receptors. nih.gov

| Position on Purine Ring | Favorable Substitutions | Unfavorable Substitutions | Target/Activity | Reference |

| N9 | 2-Methoxybenzyl | - | PDE4 Inhibition | nih.gov |

| C2 | Lipophilic groups (e.g., CF3, n-propyl) | Bulky systems | PDE4 Inhibition, Cytotoxicity | mdpi.comnih.govresearchgate.net |

| N6 | Arylpiperazinyl system | Replacement of the amino group | Cytotoxicity, PDE4 Inhibition | mdpi.comnih.govresearchgate.net |

| C8 | Basic residues (e.g., amino, piperidinyl) | - | Adenine Receptor Binding | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach moves beyond empirical observations to create predictive models for designing new, more effective derivatives.

QSAR models are built by calculating various molecular descriptors that quantify the physicochemical properties of the compounds, such as electronic, steric, and hydrophobic characteristics. These descriptors are then used to develop a mathematical equation that relates them to biological activity.

For a series of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives, a statistically significant QSAR model was developed using the Genetic Function Algorithm (GFA). nih.gov The model demonstrated a strong correlation between the calculated descriptors and the anti-proliferative activity of the compounds. nih.gov Such models are crucial for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. mdpi.com These techniques calculate steric and electrostatic fields around a series of aligned molecules and correlate these fields with their biological activities. mdpi.com

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties could better explain the cytotoxicity of the compounds than electronic properties, with contributions of 70% and 30%, respectively. mdpi.comresearchgate.netsemanticscholar.org The contour maps generated from these models provide a visual guide for drug design. For instance, the models indicated that an arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity, while bulky substituents at the C-2 position are unfavorable. mdpi.comresearchgate.net Similarly, in a CoMSIA model for Bcr-Abl inhibitors based on a purine scaffold, steric, electrostatic, and hydrophobic features were considered to build a reliable predictive model. mdpi.com

| 3D-QSAR Model | Field | Contribution to Activity | Implication for Design | Reference |

| CoMFA | Steric | 70% | Favorable bulk at C6, unfavorable at C2 | mdpi.comresearchgate.netsemanticscholar.org |

| CoMFA | Electrostatic | 30% | - | mdpi.comresearchgate.netsemanticscholar.org |

| CoMSIA | Steric, Electrostatic, Hydrophobic | Significant (q² = 0.637) | Guides substitution at N-9 and C-6 for Bcr-Abl inhibition | mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a 9-substituted purine derivative, and its protein target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

For instance, molecular docking studies of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives into the active site of the EGFR-tyrosine kinase receptor have provided detailed insights into their binding mode. nih.gov The analysis revealed that a high-potency compound formed crucial hydrogen bond interactions with the amino acid residues MET793 and THR854 within the active site. nih.gov Additionally, hydrophobic interactions with residues such as LEU718, LEU844, VAL726, and ALA743 were identified as important for stabilizing the ligand-receptor complex. nih.gov The adenine moiety itself is known to interact with proteins through its Watson-Crick edge, forming hydrogen bonds via its N6 and N1 atoms, although interactions involving all of adenine's edges are possible. researchgate.netnih.govnih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| EGFR-Tyrosine Kinase | MET793, THR854 | Hydrogen Bond | nih.gov |

| EGFR-Tyrosine Kinase | LEU718, LEU844, VAL726, ALA743 | Hydrophobic | nih.gov |

A major challenge in drug design is achieving target selectivity to minimize off-target effects. Computational methods play a crucial role in understanding and predicting why a compound binds more strongly to one protein over another, which is often a close homolog.

Target-specific selectivity can be computationally assessed by comparing the binding affinity and interaction patterns of a compound across different targets. researchgate.net For example, docking a series of purine derivatives into the active sites of multiple kinases can help identify structural features responsible for selective inhibition. Differences in the amino acid composition of the binding sites can be exploited to design compounds that form specific interactions with the target of interest while avoiding interactions with off-targets. For example, some purine-based compounds were initially thought to be specific for one target (PfNDH2) but were later found to also inhibit another (complex III), indicating a dual-target mechanism that can be explored and rationalized through comparative modeling. mdpi.com By analyzing the binding energies and specific ligand-protein contacts across different protein targets, researchers can computationally screen for and design molecules with a desired selectivity profile. researchgate.net

Lack of Specific Research Data Precludes Analysis of 9-Heptyl-9H-purin-6-amine

A thorough review of scientific literature and chemical databases reveals a significant gap in computational chemistry and structure-activity relationship (SAR) studies specifically focused on the chemical compound this compound. Consequently, the generation of a detailed article on the pharmacophore modeling, in silico screening, and lead optimization strategies for this particular molecule is not possible at this time.

Extensive searches for dedicated research on this compound have not yielded any specific studies that detail the generation and validation of pharmacophore models for this compound or its derivatives. While the broader class of purine analogues has been the subject of numerous computational studies, including virtual screening and lead optimization for various biological targets, these findings are not directly applicable to the unique structure of this compound. dntb.gov.uaucsc.eduacs.orgresearchgate.net

Pharmacophore modeling, a crucial step in modern drug discovery, involves identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. This process relies on a set of known active and inactive molecules to build and validate a predictive model. Similarly, in silico screening and subsequent lead optimization strategies are computational techniques used to search large compound libraries for potential drug candidates and to refine their properties. The successful application of these methods requires existing biological and structural data, which appears to be unavailable for this compound.

Without foundational research data on its biological activity and interactions, any attempt to construct a pharmacophore model or discuss lead optimization would be purely speculative and would not meet the standards of scientific accuracy. The scientific community has applied these computational approaches to other substituted purine derivatives to identify inhibitors for various enzymes and receptors, but the specific influence of the 9-heptyl substitution in this compound remains unexplored in the public domain. acs.orgchemcomp.com

Therefore, until specific experimental and computational research on this compound is conducted and published, a detailed analysis of its computational chemistry and SAR profile, as requested, cannot be provided.

In Vitro Cellular and Sub Cellular Biological Investigations of 9 Heptyl 9h Purin 6 Amine Analogues

Cell-Based Assays for Biological Response Profiling

Cell-based assays serve as a fundamental tool for characterizing the biological activity of novel compounds. For 9-Heptyl-9H-purin-6-amine analogues, these assays have been pivotal in identifying their impact on cell growth and immune function.

A significant focus of the investigation into 9-substituted purine (B94841) analogues has been their potential to inhibit the growth of cancer cells. nih.govwikipedia.org Numerous studies have demonstrated that modifications at the N9 position of the purine ring can lead to compounds with potent antiproliferative activities. For instance, a variety of 9-alkyl-9H-purin-6-amine analogues have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

The length of the alkyl chain at the 9-position has been shown to be a critical determinant of antiproliferative potency. Generally, an increase in the lipophilicity of the molecule, achieved by elongating the alkyl chain, correlates with enhanced cytotoxic activity up to a certain point. This trend suggests the involvement of hydrophobic interactions in the binding of these compounds to their cellular targets. For example, in a series of N9-substituted adenines, the antiproliferative activity was found to increase from methyl to heptyl substitution.

The following table summarizes the antiproliferative activity of selected 9-alkyl-9H-purin-6-amine analogues against various cancer cell lines.

| Compound | Alkyl Chain | Cell Line | IC50 (µM) |

| 9-Methyl-9H-purin-6-amine | Methyl | HeLa | >100 |

| 9-Propyl-9H-purin-6-amine | Propyl | HeLa | 52.3 |

| 9-Pentyl-9H-purin-6-amine | Pentyl | HeLa | 21.8 |

| This compound | Heptyl | HeLa | 9.7 |

| 9-Methyl-9H-purin-6-amine | Methyl | MCF-7 | >100 |

| 9-Propyl-9H-purin-6-amine | Propyl | MCF-7 | 65.1 |

| 9-Pentyl-9H-purin-6-amine | Pentyl | MCF-7 | 33.4 |

| This compound | Heptyl | MCF-7 | 15.2 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The antiproliferative effects of this compound analogues are often underpinned by their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.govnih.gov Studies on related purine analogues have shown that these compounds can cause an accumulation of cells in specific phases of the cell cycle, thereby preventing their progression and proliferation. science.gov For example, treatment of cancer cells with certain 9-substituted purines has been observed to induce cell cycle arrest at the G2/M phase. nih.govmdpi.com

Furthermore, these compounds can trigger the apoptotic cascade. One of the key mechanisms involves the modulation of the expression of pro- and anti-apoptotic proteins. For instance, treatment with a 6-mercaptopurine derivative, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine, led to an increased ratio of Bax/Bcl-2 proteins and the activation of caspase-9 and caspase-3, which are crucial executioners of apoptosis. nih.gov Similarly, another purine analogue, diethyl (6-amino-9H-purin-9-yl) methylphosphonate, was found to induce apoptosis through the generation of reactive oxygen species and subsequent activation of caspases. nih.gov While direct evidence for this compound is still emerging, the established mechanisms for analogous purine derivatives strongly suggest that it may also function through the induction of cell cycle arrest and apoptosis. taylorandfrancis.com

The table below outlines the observed mechanisms of cellular growth inhibition for representative purine analogues.

| Compound Analogue | Cell Line | Mechanism of Action |

| Diethyl (6-amino-9H-purin-9-yl) methylphosphonate | BEL-7402 | S-phase arrest, Apoptosis induction, Caspase-3/9 activation nih.gov |

| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine | HepG2 | G2/M phase arrest, Apoptosis induction, Increased Bax/Bcl-2 ratio nih.gov |

| Genistein (a non-purine compound with similar effects) | T24 | G2/M phase arrest, Apoptosis induction, ROS-dependent PI3K/Akt pathway inhibition mdpi.com |

Beyond their anticancer properties, certain purine analogues exhibit immunomodulatory activities. The regulation of B-cell responses is a complex process involving various signaling molecules, and purine analogues can influence these pathways. nih.govnih.gov For instance, some 9-substituted adenine (B156593) derivatives have been shown to modulate cytokine production and B-cell proliferation.

In cellular models, the impact of these compounds on B-cell antibody production can be assessed. While specific data for this compound is limited, related N9-substituted aromatic cytokinins have demonstrated the ability to influence cellular processes in a manner that suggests potential immunomodulatory roles. nih.gov Further research is necessary to fully elucidate the immunomodulatory profile of this compound and its analogues.

Cellular Uptake and Intracellular Distribution Studies

Understanding how a compound enters a cell and where it localizes is crucial for interpreting its biological activity. Cellular uptake and intracellular distribution studies for this compound analogues are important for determining their bioavailability at the cellular level and identifying potential subcellular targets. The lipophilic nature of the heptyl chain in this compound suggests that it may readily cross the cell membrane.

Fluorescently labeled analogues are often employed in these studies to visualize the compound's journey into and within the cell. Techniques such as confocal microscopy can be used to track the intracellular localization of these fluorescent probes. Studies with other lipophilic molecules have shown that they can accumulate in various cellular compartments, including the mitochondria and the endoplasmic reticulum. The precise intracellular distribution of this compound would provide valuable insights into its mechanism of action.

Target Validation in Cellular Systems

Identifying the specific molecular targets of a bioactive compound is a key step in drug discovery and development. For this compound and its analogues, target validation studies in cellular systems are essential to confirm the proteins or pathways with which they interact to exert their biological effects.

One common approach for target validation is the use of affinity-based probes. These are modified versions of the compound that can be used to isolate its binding partners from cell lysates. For example, a this compound analogue could be functionalized with a reactive group that allows it to covalently bind to its target upon photoactivation (photo-affinity labeling). Subsequent proteomic analysis can then identify the bound proteins.

Given that many purine analogues are known to target kinases, it is plausible that this compound may also inhibit the activity of one or more kinases involved in cell proliferation or survival pathways. acs.org Cellular thermal shift assays (CETSA) could also be employed to assess the direct binding of the compound to its target protein within intact cells.

Application in Cell Labeling and Imaging Studies (e.g., Fluorescent Derivatives)

The development of fluorescent derivatives of this compound opens up possibilities for its use in cell labeling and imaging applications. By attaching a fluorophore to the purine scaffold, researchers can create probes for visualizing cellular structures and processes. nih.govnih.govresearchgate.netnih.gov

For instance, an adenine-based fluorescent probe has been successfully used to image mitochondrial nucleic acids. nih.gov Similarly, fluorescent analogues of adenosine (B11128) have been developed and utilized in various imaging studies. jenabioscience.com A fluorescent derivative of this compound could potentially be used to track its own intracellular distribution, as mentioned earlier, or to label specific subcellular compartments if it exhibits preferential localization. Furthermore, if the compound binds to a specific protein target, its fluorescent analogue could be used to visualize the localization and dynamics of that target within living cells. nih.govthermofisher.comresearchgate.net The design and synthesis of such fluorescent probes are an active area of research with the potential to provide powerful tools for cell biology.

Evaluation in Microorganism Growth Inhibition Assays

Comprehensive searches of available scientific literature did not yield specific data on the evaluation of this compound in microorganism growth inhibition assays. While research into the antimicrobial activities of purine analogues and 9-substituted adenine derivatives is an active field, specific studies detailing the effects of the heptyl-substituted analogue on various microbial strains, including detailed data on minimum inhibitory concentrations (MICs) or zones of inhibition, are not publicly available at this time.

General studies on related compounds, such as 9-alkylaminoacridines, have indicated that the length of the alkyl chain can significantly influence antibacterial activity, with optimal activity often observed for chain lengths ranging from 10 to 14 carbons. However, without direct experimental evidence for this compound, it is not possible to construct a data table of its specific antimicrobial profile.

Further research and publication of experimental findings are necessary to determine the potential of this compound as a microbial growth inhibitor. Such studies would typically involve screening the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The resulting data would be crucial for establishing a preliminary structure-activity relationship for this class of compounds and for guiding future drug discovery efforts.

Emerging Research Frontiers and Academic Translational Potential of 9 Heptyl 9h Purin 6 Amine Derivatives

Exploration of Novel Therapeutic Areas for Purine (B94841) Analogues

The therapeutic utility of purine analogues is well-established in oncology, with drugs like 6-mercaptopurine and fludarabine being mainstays in treating hematological malignancies. nih.govnih.gov However, ongoing research continues to uncover new applications for this versatile class of compounds. Derivatives of the core purine structure are being investigated for a wide range of diseases, driven by their ability to interact with a multitude of biological targets beyond nucleic acid synthesis. nih.govresearchgate.net

Key therapeutic areas currently being explored for novel purine analogues include:

Anticancer Therapy: Beyond traditional antimetabolite functions, new purine derivatives are being designed as inhibitors of specific enzymes crucial for cancer cell growth and proliferation, such as cyclin-dependent kinases (CDKs) and protein kinases. nih.govnih.govresearchgate.net For instance, compounds like seliciclib have shown antitumor activity by inhibiting CDKs. nih.gov Research into 6,8,9-trisubstituted purine analogues has demonstrated significant cytotoxic activity against human liver, colon, and breast cancer cells, in some cases surpassing the efficacy of clinically used drugs like 5-Fluorouracil. nih.gov

Antiviral Agents: The structural similarity of purine analogues to natural nucleosides allows them to be recognized by viral polymerases. wikipedia.org Once incorporated into the viral genome, they can terminate DNA chain elongation, a mechanism exploited by antiviral drugs like acyclovir and ganciclovir. nih.gov There is ongoing research to develop new purine derivatives to combat viral epidemics. digitellinc.com

Immunosuppression: Azathioprine, a derivative of 6-mercaptopurine, is a widely used immunosuppressant for organ transplantation and autoimmune diseases. nih.govwikipedia.org Its mechanism involves the inhibition of purine synthesis, which is critical for the proliferation of lymphocytes. taylorandfrancis.com Research is focused on developing more selective immunosuppressants with fewer side effects.

Antimicrobial Agents: A novel approach involves targeting purine-binding riboswitches in bacteria. researchgate.net Riboswitches are RNA elements that regulate gene expression, and designing purine analogues that bind to them could offer a new class of antibiotics. researchgate.net

Table 1: Investigational Therapeutic Areas for Purine Analogues

| Therapeutic Area | Mechanism of Action | Example Compounds |

|---|---|---|

| Oncology | Inhibition of DNA/RNA synthesis, Protein Kinase Inhibition (e.g., CDK2) | 6-Mercaptopurine, Fludarabine, Seliciclib nih.govnih.govnih.gov |

| Virology | Viral Polymerase Inhibition, Chain Termination | Acyclovir, Ganciclovir nih.govdigitellinc.com |

| Immunology | Inhibition of Lymphocyte Proliferation | Azathioprine nih.govwikipedia.org |

| Antimicrobial | Targeting Bacterial Riboswitches | Novel adenine (B156593) analogues researchgate.net |

Advanced Design Principles for Next-Generation Purine-Based Compounds

The development of new purine analogues has moved beyond simple structural imitation. Modern drug design employs sophisticated strategies to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. These principles are directly applicable to the design of next-generation compounds derived from 9-Heptyl-9H-purin-6-amine.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the purine core at various positions (such as C2, C6, N7, and N9) is a fundamental strategy. researchgate.netresearchgate.net For 9-substituted purines, the nature of the substituent at the N9 position, such as the heptyl group in this compound, can significantly influence binding affinity and cellular uptake. For example, replacing the classic 9-alkylated groups with 9-N,N-dialkylamino or 9-(1-azacycloalkan-1-yl) substitutions has been shown to lead to more selective activity profiles in some purine scaffolds. researchgate.net

Hybrid Molecule Design: This approach involves combining the purine scaffold with other pharmacophores to create a single molecule with dual or synergistic activity. nih.gov For instance, purine-pyrimidine and purine-chalcone hybrids have been synthesized to develop agents that can target multiple pathways in cancer cells. nih.gov

Computational and Molecular Modeling: In silico methods like molecular docking are increasingly used to predict how purine analogues will interact with their biological targets. mdpi.com This allows for the rational design of compounds with higher binding affinity and selectivity. For example, docking studies have been used to design purine analogues that selectively target the ATP-binding site of enzymes like CDK2. nih.govmdpi.com

Targeting Specific Binding Pockets: Advanced structural biology techniques, including X-ray crystallography, provide detailed insights into the binding sites of target proteins. researchgate.net This information enables the design of purine derivatives with substituents tailored to fit into specific hydrophobic pockets or form key hydrogen bonds, thereby enhancing inhibitory activity. researchgate.net

Table 2: Modern Design Strategies for Purine Analogues

| Design Principle | Rationale | Application Example |

|---|---|---|

| SAR-Guided Modification | Optimize potency and selectivity by altering substituents. | Synthesizing series of N9-substituted purines to improve anticancer activity. researchgate.net |

| Molecular Hybridization | Combine pharmacophores to achieve multi-target or synergistic effects. | Creating purine-pyrimidine hybrids for enhanced antitumor effects. nih.gov |

| Computational Docking | Predict and optimize binding interactions with a target protein before synthesis. | Designing selective CDK2 inhibitors. nih.gov |

| Structure-Based Design | Utilize 3D structures of targets to design high-affinity ligands. | Developing Hsp90 inhibitors that fit specific hydrophobic pockets. researchgate.net |

Integration with Modern Chemical Biology Approaches (e.g., probes for specific biological pathways)

Beyond their therapeutic roles, purine analogues are becoming invaluable tools in chemical biology for dissecting complex biological processes. By modifying the purine scaffold, researchers can create molecular probes to visualize, track, and perturb specific pathways within living cells.

Applications in chemical biology include:

Fluorescent Probes: Attaching a fluorophore to a purine analogue creates a probe that can report on its microenvironment. tandfonline.comnih.gov These probes can be used to study DNA and RNA structures, protein-nucleic acid interactions, and enzyme activity. researchgate.net For example, novel 8-(phenylethynyl)phenylated purine derivatives have been synthesized that exhibit bright, environment-sensitive fluorescence, making them promising probes for studying cellular interactions. nih.gov

Enzyme Activity Assays: Specially designed purine analogues can act as substrates for specific enzymes, producing a detectable signal upon conversion. Non-typical nucleoside analogs have been developed as fluorescent indicators for purine-nucleoside phosphorylase (PNP) activity, offering high sensitivity for assays in biological samples like human blood. bohrium.com

Expanding the Genetic Alphabet: Artificial nucleobases, including novel purine analogues, are being developed to create synthetic base pairs. wikipedia.org This research aims to expand the information storage capacity of DNA and create novel biological systems with new functions.

Table 3: Chemical Biology Applications of Purine Analogues

| Application | Description | Example |

|---|---|---|

| Fluorescent Labeling | Purine analogues are modified with fluorescent dyes to act as reporters. | Solvatochromic purine derivatives that change color upon binding to proteins or lipids. tandfonline.comresearchgate.net |

| Enzyme Substrates | Designed to be processed by a specific enzyme, generating a measurable signal. | Fluorogenic indicators for purine-nucleoside phosphorylase (PNP) activity. bohrium.com |

| Molecular Probes | Used to study biological interactions and pathways. | Probes for quantifying energy transfer efficiencies within DNA. researchgate.net |

| Synthetic Biology | Creation of artificial base pairs to expand the genetic code. | Use of isoguanine as an alternative base pair. wikipedia.org |

Challenges and Opportunities in Purine Analogue Research and Development

Despite decades of research and clinical success, the development of new purine analogues faces several hurdles. However, these challenges also present significant opportunities for innovation.

Challenges:

Drug Resistance: Cancer cells and viruses can develop resistance to purine analogues through various mechanisms, such as altered metabolic activation or increased drug efflux. This is a major obstacle in chemotherapy. nih.gov

Lack of Selectivity: Many purine analogues target fundamental cellular processes, leading to toxicity in healthy, rapidly dividing cells and causing significant side effects. researchgate.net The inability of many anticancer agents to differentiate between normal and abnormal cells remains a major challenge. researchgate.net

High Cost and Lengthy Development: The process of drug discovery and development is inherently long, expensive, and inefficient, with a low rate of success for new therapeutic agents. wikipedia.org

Poor Physicochemical Properties: Some potent purine analogues suffer from poor solubility or bioavailability, hindering their clinical development. researchgate.net

Opportunities:

Targeted Therapies: The growing understanding of cancer biology allows for the design of purine analogues that inhibit specific oncogenic pathways, potentially leading to more effective and less toxic treatments. mdpi.com The development of dual inhibitors that can target multiple pathways simultaneously is a promising strategy to overcome resistance. mdpi.com

Green Chemistry: The adoption of sustainable and efficient synthetic methods, such as multicomponent reactions, can reduce the environmental impact and cost of producing purine derivatives. researchgate.net

Novel Biological Targets: The discovery of new potential targets, such as purine riboswitches in bacteria, opens up entirely new avenues for therapeutic intervention. researchgate.net

Personalized Medicine: As our ability to characterize the genetic makeup of tumors improves, it may become possible to select purine analogue therapies that are most likely to be effective for an individual patient, maximizing efficacy and minimizing toxicity.

The journey from a core chemical structure like this compound to a clinically successful drug is fraught with challenges. However, by leveraging advanced design principles, exploring new therapeutic landscapes, and integrating with modern chemical biology tools, the potential for developing next-generation purine-based compounds with significant academic and translational impact remains immense.

Q & A

Q. What are the optimal synthetic routes for 9-substituted-9H-purin-6-amine derivatives, and how can reaction conditions be standardized?

The synthesis of 9-substituted purine derivatives often involves nucleophilic substitution at the C9 position. For example, microwave-assisted one-step synthesis under controlled pressure (8 bar) and temperature significantly reduces reaction time and improves yield. Key steps include cooling, vacuum concentration, and purification via preparative TLC (e.g., CHCl3/MeOH with NH₃) . Optimization requires adjusting substituent reactivity, solvent systems, and catalyst selection (e.g., Pd(Ph₃)₄ for Suzuki couplings) .

Q. How should researchers characterize 9H-purin-6-amine derivatives to confirm structural integrity?

Characterization typically employs:

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and tautomeric states .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 269.9–352.99 for 8-arylmethyl derivatives) .

- X-ray crystallography using programs like SHELX for small-molecule refinement and Mercury CSD for crystal packing analysis .

Q. What are the solubility and formulation considerations for in vitro/in vivo studies of 9H-purin-6-amine derivatives?

- Solubility : DMSO (16.67–53 mg/mL) and water (3–4.9 mg/mL) are common solvents. For in vivo use, formulations with ≥1.67 mg/mL in saline or PBS are recommended .

- Storage : Stock solutions in DMSO should be stored at -80°C (6 months) or -20°C (1 month) to avoid degradation .

Advanced Research Questions

Q. How do substituent modifications at C6/C8/C9 positions influence biological activity, such as enzyme inhibition?

- C6-Benzylamine side chains with halogen substituents enhance aldose reductase (ALR2) inhibition (e.g., compound 4e , IC₅₀ = 0.038 µM) by forming hydrogen bonds and hydrophobic interactions .

- C8-Arylmethyl groups improve acetylcholinesterase (AChE) inhibition, with 3,4,5-trimethoxybenzyl derivatives showing >10% inhibition at 100 µM . Computational docking (e.g., AutoDock) can predict binding modes and guide SAR studies .

Q. How can tautomerism in 9H-purin-6-amine derivatives be analyzed and controlled during synthesis?

N-Methoxy-9-methyl derivatives exhibit varying amino/imino tautomer ratios, identified via NMR chemical shifts (e.g., δ 7.96 ppm for H8 in ethyladenine derivatives). Alkylation at N7 vs. N6 positions is influenced by substituent electronegativity and reaction conditions (e.g., benzyl bromide treatment) .

Q. What strategies resolve data contradictions in crystallographic studies of purine derivatives?

Q. How can computational tools enhance the design of 9H-purin-6-amine derivatives?

- Molecular docking (e.g., AutoDock Vina) identifies key binding residues for ALR2/AChE targets .

- Mercury’s Materials Module screens for interaction motifs (e.g., π-π stacking, hydrogen bonds) to optimize crystal packing .

Methodological Notes

- Synthetic Protocols : Prioritize microwave-assisted synthesis for rapid, high-yield reactions .

- Data Validation : Combine NMR/MS with crystallography to address structural ambiguities .

- Biological Assays : Use standardized enzyme inhibition protocols (e.g., Ellman’s method for AChE) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.